molecular formula C15H20N4O2 B2704404 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione CAS No. 721415-06-1

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione

Cat. No.: B2704404
CAS No.: 721415-06-1
M. Wt: 288.351
InChI Key: BGAYUIQCNHNQSP-UHFFFAOYSA-N
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Description

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of amino and benzylamino groups attached to the pyrimidine ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5-methylamino-1-butyl-1H-pyrimidine-2,4-dione
  • 6-Amino-5-ethylamino-1-butyl-1H-pyrimidine-2,4-dione
  • 6-Amino-5-phenylamino-1-butyl-1H-pyrimidine-2,4-dione

Uniqueness

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione is unique due to the presence of the benzylamino group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-3-9-19-13(16)12(14(20)18-15(19)21)17-10-11-7-5-4-6-8-11/h4-8,17H,2-3,9-10,16H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAYUIQCNHNQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327856
Record name 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

721415-06-1
Record name 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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